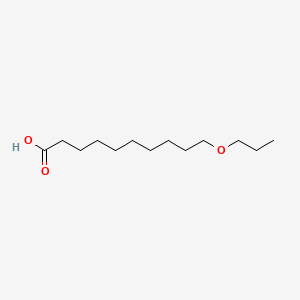

10-Propoxydecanoic acid

Description

oxygen substituted analog of myristic acid; RN given refers to 3H-labeled cpd; RN for unlabeled cpd not avail 10/90

Structure

3D Structure

Properties

IUPAC Name |

10-propoxydecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O3/c1-2-11-16-12-9-7-5-3-4-6-8-10-13(14)15/h2-12H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRAJJQTYQHRSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80922918 | |

| Record name | 10-Propoxydecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80922918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119290-00-5, 119290-12-9 | |

| Record name | 10-Propoxydecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119290005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-(Propoxy)decanoyl-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119290129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Propoxydecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80922918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Antiparasitic Action of 10-Propoxydecanoic Acid: A Technical Overview

An In-depth Examination of a Novel Synthetic Fatty Acid's Potential in Parasitology

For Immediate Release

[City, State] – [Date] – The emergence of drug-resistant parasitic strains presents a formidable challenge to global health. In the relentless pursuit of novel antiparasitic agents, synthetic fatty acids have garnered significant attention for their potential to disrupt essential parasite-specific metabolic pathways. This technical guide delves into the prospective mechanism of action of 10-Propoxydecanoic acid, a synthetic ether-linked fatty acid, and its potential as a next-generation therapeutic against a range of parasitic organisms. While direct research on this compound is in its nascent stages, this document synthesizes findings from structurally related compounds to build a cogent hypothesis for its mode of action, providing a foundational resource for researchers, scientists, and drug development professionals.

Executive Summary

Parasitic diseases inflict a staggering burden on human and animal health worldwide. The current chemotherapeutic arsenal is limited and increasingly compromised by the evolution of drug resistance. Fatty acid biosynthesis and metabolism represent a validated and promising area for the development of novel antiparasitic drugs due to the significant differences between parasite and host pathways. This whitepaper outlines the hypothesized mechanism of action of this compound, a synthetic fatty acid with a propoxy modification that may confer enhanced stability and unique biological activity. By examining the established antiparasitic effects of related fatty acid analogues and ether lipids, we can infer a multi-pronged mechanism of action for this compound, including the disruption of membrane integrity, inhibition of key metabolic enzymes, and interference with cellular signaling cascades.

Introduction to Fatty Acid Metabolism in Parasites

Parasites have evolved a complex and often unique machinery for the acquisition and synthesis of fatty acids, which are crucial for membrane biogenesis, energy storage, and the generation of signaling molecules. Many parasites, including protozoa like Plasmodium falciparum and Trypanosoma brucei, possess fatty acid synthesis (FAS) pathways that are distinct from their mammalian hosts, making these pathways attractive targets for selective drug action.

Hypothesized Mechanism of Action of this compound

Based on the known activities of similar compounds, the antiparasitic action of this compound is likely multifaceted. The core hypotheses are detailed below.

Disruption of Membrane Integrity and Function

The primary mode of action for many fatty acid-like molecules is the perturbation of the parasite's cellular and organellar membranes. The incorporation of this compound into the parasite's phospholipid bilayer could lead to:

-

Altered Membrane Fluidity and Permeability: The bulky propoxy group could disrupt the tight packing of acyl chains, leading to increased membrane fluidity and permeability, compromising the parasite's ability to maintain ionic gradients and cellular homeostasis.

-

Inhibition of Membrane-Bound Enzymes: Changes in the lipid microenvironment can allosterically inhibit the function of essential membrane-bound proteins, such as transporters and enzymes involved in cellular respiration.

Inhibition of Key Metabolic Enzymes

This compound may act as a competitive or non-competitive inhibitor of enzymes involved in fatty acid metabolism.

-

Acyl-CoA Synthetases (ACS): These enzymes are responsible for the activation of fatty acids for their downstream metabolism. Research on other fatty acid analogues has shown that they can potently inhibit ACS enzymes in parasites like Plasmodium falciparum, leading to a disruption in triglyceride formation and ultimately parasite death.[1][2]

-

Fatty Acid Synthases (FAS): The unique structure of this compound could allow it to bind to and inhibit key enzymes within the parasite's FAS pathway, preventing the synthesis of essential fatty acids.

Interference with Cellular Signaling

Fatty acids and their derivatives are important signaling molecules. This compound could potentially interfere with these pathways by:

-

Mimicking or Antagonizing Natural Ligands: It may bind to nuclear receptors or other signaling proteins that normally respond to endogenous fatty acids, leading to aberrant gene expression and cellular dysfunction.

-

Altering Second Messenger Production: By modulating the activity of phospholipases, it could affect the levels of crucial second messengers like diacylglycerol and inositol triphosphate.

Potential Signaling Pathway Disruption

The following diagram illustrates a hypothetical signaling pathway that could be disrupted by this compound, leading to parasite cell death.

Figure 1. Hypothesized mechanism of this compound leading to parasite death.

Experimental Protocols for Mechanism of Action Studies

To validate the hypothesized mechanisms of action, a series of in vitro experiments would be required.

Parasite Culture and Viability Assays

-

Parasite Strains: A panel of relevant parasite species (e.g., Plasmodium falciparum, Trypanosoma brucei, Leishmania donovani) should be cultured under standard conditions.

-

Drug Treatment: Parasites would be incubated with a range of concentrations of this compound.

-

Viability Assessment: Parasite viability can be determined using methods such as SYBR Green I assay for P. falciparum, resazurin-based assays for T. brucei, or microscopic counting. The 50% inhibitory concentration (IC50) should be calculated.

Membrane Integrity Assays

-

Fluorescent Dye Exclusion: Assays using membrane-impermeant dyes like propidium iodide can quantify membrane damage. An increase in fluorescence upon drug treatment would indicate a loss of membrane integrity.

-

Membrane Fluidity Measurement: Techniques such as fluorescence anisotropy using probes like 1,6-diphenyl-1,3,5-hexatriene (DPH) can be employed to measure changes in membrane fluidity.

Enzyme Inhibition Assays

-

Recombinant Enzyme Expression: The target enzymes (e.g., Acyl-CoA synthetases) from the parasite of interest should be cloned, expressed, and purified.

-

In Vitro Inhibition Assays: The activity of the purified enzyme would be measured in the presence and absence of this compound to determine the IC50 for enzyme inhibition.

The following diagram outlines a potential experimental workflow to elucidate the mechanism of action.

Figure 2. Experimental workflow for elucidating the antiparasitic mechanism of action.

Quantitative Data from Related Compounds

While specific data for this compound is not yet available, the following table summarizes the activity of related fatty acid analogues against various parasites to provide a comparative baseline.

| Compound Class | Parasite Species | Assay Type | IC50 / EC50 (µM) | Reference |

| Acyl-CoA Synthetase Inhibitors | Plasmodium falciparum | Growth Inhibition | 0.02 - 0.5 | [1][2] |

| Phenolic Acids | Trypanosoma brucei | Viability Assay | 14.2 | [3] |

| Hydroxamic Acid-based HDAC Inhibitors | Plasmodium falciparum | Growth Inhibition | < 0.1 | [4] |

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel antiparasitic agents. The hypothesized mechanisms of action, centered on the disruption of membrane integrity and inhibition of key metabolic enzymes, are supported by extensive research on related compounds. Future research should focus on the synthesis and in vitro testing of this compound against a broad panel of parasites to determine its spectrum of activity and to validate the proposed mechanisms. Further studies, including in vivo efficacy and toxicity assessments, will be crucial in determining its potential as a clinical candidate. The exploration of synthetic fatty acids like this compound opens up new avenues in the fight against parasitic diseases and holds the potential to deliver much-needed new therapies.

References

- 1. Potent acyl-CoA synthetase 10 inhibitors kill Plasmodium falciparum by disrupting triglyceride formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent acyl-CoA synthetase 10 inhibitors kill Plasmodium falciparum by disrupting triglyceride formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro anti-trypanosomal effects of selected phenolic acids on Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiplasmodial activity of pentyloxyamide-based histone deacetylase inhibitors against Plasmodium falciparum parasites - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 10-Propoxydecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Propoxydecanoic acid, also known as 11-Oxatetradecanoic acid or O-11, is a synthetic myristic acid analog with demonstrated biological activity. As a saturated fatty acid with a propoxy group at the 10-position, it serves as a valuable tool in parasitology and cell biology research. Its primary mechanism of action is believed to be the inhibition of protein N-myristoylation, a critical co- and post-translational modification in many eukaryotic and viral proteins. This technical guide provides a detailed overview of this compound, including its physicochemical properties, a plausible synthesis protocol, its biological activity with a focus on its trypanocidal effects, and detailed experimental methodologies.

Physicochemical Properties

This compound is a medium-chain fatty acid.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 119290-00-5, 119290-12-9 | [2] |

| Molecular Formula | C13H26O3 | [1][3] |

| Molecular Weight | 230.34 g/mol | [1][2] |

| Appearance | White to light green solid (for the bromo-precursor) | [4] |

| Boiling Point | 336.4 °C at 760 mmHg | [3] |

| Density | 0.943 g/cm³ | [3] |

| Flash Point | 115.9 °C | [3] |

| pKa | ~4.8 (Predicted) | [4] |

| Solubility | Soluble in DMF (30 mg/ml), DMSO (20 mg/ml), Ethanol (30 mg/ml), and PBS (pH 7.2, 1 mg/ml). | [5] |

| LogP | 3.7 | [1][2] |

Synthesis Protocol

A plausible and efficient method for the synthesis of this compound is a two-step process involving the synthesis of a 10-bromodecanoic acid intermediate, followed by a Williamson ether synthesis.

Step 1: Synthesis of 10-Bromodecanoic Acid

This protocol is adapted from the synthesis of 10-bromodecanoic acid from 10-hydroxydecanoic acid.[6]

Materials:

-

10-Hydroxydecanoic acid

-

Sodium bromide (NaBr)

-

Concentrated sulfuric acid (H₂SO₄)

-

Glacial acetic acid

Procedure:

-

In a reaction kettle, add 10-hydroxydecanoic acid and sodium bromide to glacial acetic acid as the solvent.

-

Heat and stir the mixture.

-

Slowly add concentrated sulfuric acid to the solution at a temperature of 40-100 °C.

-

Maintain the temperature and continue the reaction for 10-15 hours.

-

After the reaction is complete, recycle the glacial acetic acid by distillation under reduced pressure (-0.01 to -0.03 MPa) at 80-100 °C.

-

Add water to the reaction kettle, stir, and allow the layers to separate for 30 minutes.

-

Remove the aqueous layer and wash the organic layer with water 2-3 times.

-

Cool, dehydrate, and dry the product to obtain 10-bromodecanoic acid.

Step 2: Williamson Ether Synthesis of this compound

This is a general protocol based on the principles of the Williamson ether synthesis.[7][8][9]

Materials:

-

10-Bromodecanoic acid

-

Sodium propoxide (NaOPr) or Sodium metal (Na) and propanol

-

Dry, aprotic solvent (e.g., DMF, THF)

Procedure:

-

Dissolve 10-bromodecanoic acid in a dry, aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add a stoichiometric equivalent of sodium propoxide to the solution. Alternatively, sodium propoxide can be generated in situ by carefully adding sodium metal to propanol, and then adding the 10-bromodecanoic acid solution.

-

Stir the reaction mixture at room temperature or with gentle heating (50-100 °C) for 1-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water.

-

Acidify the mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylate.

-

Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Biological Activity and Mechanism of Action

This compound is recognized as a toxic myristic acid analog, with selective toxicity against African trypanosomes.[10][11][12] This selective toxicity is attributed to its interference with the unique fatty acid metabolism of these parasites.

Inhibition of Protein N-Myristoylation

The proposed mechanism of action for this compound is the inhibition of N-myristoyltransferase (NMT), the enzyme responsible for protein N-myristoylation. This process involves the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a wide range of proteins. This modification is crucial for membrane targeting, protein-protein interactions, and signal transduction.[10][11][12]

In Trypanosoma brucei, the causative agent of African trypanosomiasis, the variant surface glycoprotein (VSG) is anchored to the cell membrane via a glycosylphosphatidylinositol (GPI) anchor that exclusively contains myristate.[10][11][12] this compound, as a myristate analog, is believed to be incorporated into GPI anchors and other proteins, disrupting their function and leading to parasite death.[10][11]

Caption: Proposed mechanism of this compound action via the N-myristoylation pathway.

Trypanocidal Activity

This compound has demonstrated significant in vitro activity against various strains of Trypanosoma evansi and Trypanosoma brucei brucei.[10][11][12]

| Organism | Assay Method | IC50 / LD50 | Source |

| Trypanosoma evansi | Direct Counting (Haemocytometer) | 3.7 ± 0.2 µM | |

| Trypanosoma evansi | Colorimetric (Formazan-based) | 5.1 ± 2.0 µM | |

| Trypanosoma evansi | Pyruvate Estimation | 8.8 ± 3.7 µM | |

| KETRI 243 (Trypanosoma strain) | Not specified | 14 µM | [13] |

Experimental Protocols

In Vitro Trypanocidal Activity Assay

This protocol is a generalized procedure for assessing the in vitro activity of this compound against bloodstream forms of Trypanosoma.

Caption: Workflow for determining the in vitro trypanocidal activity of this compound.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Appropriate culture medium (e.g., HMI-9) supplemented with serum

-

Bloodstream forms of Trypanosoma

-

96-well microtiter plates

-

Haemocytometer or a viability dye (e.g., MTT, Resazurin)

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the culture medium to obtain the desired starting concentration.

-

Serial Dilutions: Perform serial dilutions of the compound in the culture medium in a 96-well plate.

-

Parasite Preparation: Culture and harvest bloodstream forms of Trypanosoma during the logarithmic growth phase.

-

Assay Setup: Add a defined number of parasites (e.g., 2 x 10⁴ cells/well) to each well of the 96-well plate containing the serially diluted compound. Include wells with parasites only (negative control) and medium only (background control).

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 to 48 hours.

-

Viability Assessment:

-

Direct Counting: Determine the number of motile parasites in each well using a haemocytometer.

-

Colorimetric Assay: Add a viability reagent (e.g., MTT or Resazurin) to each well and incubate for a further 2-4 hours. Measure the absorbance or fluorescence using a microplate reader.

-

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) or 50% lethal dose (LD50) by plotting the percentage of parasite inhibition versus the log of the compound concentration and fitting the data to a dose-response curve.

Safety and Handling

While specific toxicity data for this compound is limited, as a fatty acid analog, standard laboratory precautions should be observed. Based on safety data for related compounds, it may cause skin and eye irritation.[5]

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store at -20°C.[5]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable research tool for studying fatty acid metabolism and protein N-myristoylation, particularly in the context of trypanosomatid parasites. Its selective toxicity highlights the potential for targeting unique metabolic pathways in these organisms for the development of novel therapeutics. This guide provides a foundational understanding of its properties, synthesis, and biological activity to aid researchers in their investigations. Further studies are warranted to fully elucidate its in vivo efficacy and toxicological profile.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C13H26O3 | CID 122098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemnet.com [chemnet.com]

- 4. 10-Bromodecanoic acid|lookchem [lookchem.com]

- 5. 错误页 [amp.chemicalbook.com]

- 6. CN101462941B - Technique for preparing 10- bromodecanoic acid by one-step method - Google Patents [patents.google.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. Toxicity of myristic acid analogs toward African trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Toxicity of myristic acid analogs toward African trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

Fundamental Research on Ether-Linked Fatty Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ether-linked fatty acids, or ether lipids, are a unique class of glycerophospholipids distinguished by an ether bond at the sn-1 position of the glycerol backbone, in contrast to the more common ester linkage found in diacyl phospholipids.[1] This structural difference imparts significant and distinct physicochemical properties that influence membrane dynamics, cellular signaling, and oxidative defense.[1][2] Constituting approximately 20% of the total phospholipid pool in mammals, ether lipids are particularly abundant in the nervous, cardiovascular, and immune systems.[1][3][4] The two major subclasses are plasmanyl lipids, which have a saturated alkyl chain, and plasmenyl lipids (plasmalogens), which feature a characteristic vinyl-ether linkage.[1]

This technical guide provides an in-depth overview of the fundamental research on ether-linked fatty acids, focusing on their biosynthesis, signaling roles, and quantitative distribution. It includes detailed experimental protocols for their analysis and visualizations of key pathways to support researchers and drug development professionals in this evolving field.

Biosynthesis of Ether-Linked Fatty Acids

The de novo synthesis of ether lipids is a multi-organellar process initiated in the peroxisomes and completed in the endoplasmic reticulum (ER).[5][6] The pathway begins with the glycolysis intermediate dihydroxyacetone phosphate (DHAP).

The initial, rate-limiting steps occur within the peroxisome. First, glyceronephosphate O-acyltransferase (GNPAT) acylates DHAP at the sn-1 position to form acyl-DHAP.[1] Next, in the hallmark step of ether lipid synthesis, alkylglycerone phosphate synthase (AGPS) exchanges the acyl group for a long-chain fatty alcohol, forming alkyl-DHAP.[5][7] The fatty alcohols are supplied by the peroxisomal membrane-associated reductases FAR1 and FAR2. The resulting alkyl-DHAP is then reduced to 1-O-alkyl-glycerol-3-phosphate (AGP) by an acyl/alkyl-DHAP reductase.[1] AGP is subsequently transported to the ER for the remaining modifications, including acylation at the sn-2 position and addition of a head group (e.g., choline or ethanolamine). For plasmalogen synthesis, the final step involves the introduction of a cis double bond adjacent to the ether linkage by the enzyme plasmanylethanolamine desaturase (PEDS1), forming the characteristic vinyl-ether bond.[4]

Signaling Roles of Ether-Linked Fatty Acids

Beyond their structural roles, ether lipids are integral to cellular signaling, primarily through the generation of potent lipid mediators and by organizing signaling platforms within membranes.[1][8]

Platelet-Activating Factor (PAF) Signaling

Platelet-Activating Factor (PAF) is a powerful signaling molecule of the plasmanyl-choline subclass that mediates a wide range of inflammatory and physiological processes.[8] PAF exerts its effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR).[8][9] PAFR activation can couple to multiple G-protein subtypes, including Gq and Gi, initiating diverse downstream cascades.[9] The Gq pathway activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). The Gi pathway typically inhibits adenylyl cyclase, reducing cAMP levels. These signaling events culminate in various cellular responses, including platelet aggregation, inflammation, and chemotaxis.[7][8]

Role in Lipid Rafts

Ether lipids are crucial for the formation and stability of lipid rafts—specialized membrane microdomains enriched in cholesterol and sphingolipids.[1][10] The unique geometry conferred by the ether bond allows for tighter packing of lipids, which facilitates the phase separation necessary for raft formation. These rafts function as organizing centers, concentrating or segregating signaling proteins to modulate their activity.[10] By scaffolding receptors, kinases, and other signaling molecules, ether lipid-rich rafts can enhance the efficiency of signal transduction or, conversely, sequester components to dampen a signaling response.

Quantitative Analysis of Ether Lipids

The distribution of ether lipids varies significantly across different tissues, reflecting their specialized functions. Furthermore, alterations in their levels are increasingly recognized as biomarkers for various pathological conditions, including neurodegenerative diseases.

Data Presentation

Table 1: Distribution and Abundance of Ether Lipids in Human Tissues

| Tissue | Major Ether Lipid Class | Concentration / Relative Abundance | Reference(s) |

| Brain (Gray Matter) | Ethanolamine Plasmalogen (PE-P) | ~168-189 nmol/mg protein; ~60% of total ethanolamine phospholipids | [11][12][13] |

| Brain (White Matter) | Ethanolamine Plasmalogen (PE-P) | ~80-85% of total ethanolamine phospholipids | [11][12] |

| Heart | Ethanolamine & Choline Plasmalogens | PE-P: ~53% of total PE; PC-P: ~26% of total PC | [11] |

| Immune Cells | Alkyl & Alkenyl Lipids | High abundance | [2][3] |

| Liver | All Classes | Low abundance | [2][3][8] |

| Plasma | All Classes | Individual species range from 0.5 - 13.6 µM | [14] |

Note: Concentrations can vary based on analytical methods, age, and other factors. PE: Phosphatidylethanolamine; PC: Phosphatidylcholine.

Table 2: Alterations of Ether Lipids in Alzheimer's Disease (AD)

| Analyte | Brain Region / Fluid | Change in AD Patients vs. Controls | Reference(s) |

| Choline Plasmalogen (PlsCho) | Prefrontal Cortex | ↓ 73% decrease | [9] |

| Ethanolamine Plasmalogen (PlsEtn) | Frontal Lobe Gray Matter | ↓ 32.8% decrease (113 vs. 168 nmol/mg protein) | [13] |

| Ethanolamine Plasmalogen (PlsEtn) | Parietal Lobe Gray Matter | ↓ 27.5% decrease (137 vs. 189 nmol/mg protein) | [13] |

| PE(P-36:4) & TG(O-62:7) | Plasma | ↑ Associated with reduced risk of progression from MCI to AD | [9] |

Note: PE(P-36:4) = Phosphatidylethanolamine Plasmalogen (36 carbons, 4 double bonds); TG(O-62:7) = Ether-linked Triglyceride.

Table 3: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Substrate(s) | Km | Vmax | Reference(s) |

| GNPAT | Palmitoyl-CoA, DHAP | Data not readily available in recent literature | Data not readily available | N/A |

| AGPS | Acyl-DHAP, Fatty Alcohol | Data not readily available in recent literature | Data not readily available | N/A |

Note: The lack of recently published, specific kinetic parameters for the core ether lipid biosynthetic enzymes highlights an area for future fundamental research.

Key Experimental Methodologies

Accurate analysis of ether lipids requires robust extraction and quantification methods. The following protocols provide detailed guidance for researchers.

Protocol: Lipid Extraction from Brain Tissue using MTBE

This protocol is adapted from established methods for its efficiency and suitability for high-throughput lipidomics.[10] It utilizes methyl-tert-butyl ether (MTBE), a less toxic solvent than chloroform, where the lipid-containing organic phase conveniently forms the upper layer.

Materials:

-

Frozen brain tissue (~20-50 mg)

-

Methanol (MeOH), HPLC grade, chilled

-

MTBE, HPLC grade, chilled

-

Purified water (e.g., Milli-Q)

-

Ceramic bead homogenization tubes

-

Mechanical homogenizer (e.g., Bead Ruptor)

-

Refrigerated centrifuge

-

Glass vials with Teflon-lined caps

Procedure:

-

Weigh approximately 20 mg of frozen brain tissue into a pre-chilled ceramic bead homogenization tube.

-

Add 1.5 mL of chilled methanol to the tube.

-

Add 5 mL of chilled MTBE.

-

Homogenize the sample using a mechanical bead homogenizer according to the manufacturer's instructions (e.g., 2 cycles of 30 seconds at 5 m/s), keeping the samples cold.

-

Incubate the mixture for 1 hour at room temperature on a shaker to ensure complete extraction.

-

Induce phase separation by adding 1.25 mL of purified water. Vortex briefly.

-

Centrifuge at 1,000 x g for 15 minutes at 4°C. Three distinct layers will be visible: an upper organic (MTBE) phase containing lipids, a lower aqueous (MeOH/water) phase, and a solid pellet of precipitated protein at the bottom.

-

Carefully collect the upper organic phase using a glass pipette and transfer it to a clean glass vial.

-

Dry the extracted lipids under a stream of nitrogen or using a vacuum centrifuge.

-

Resuspend the dried lipid film in an appropriate solvent (e.g., methanol/chloroform 1:1) for subsequent analysis. Store at -80°C.

Protocol: Quantification of Plasmalogens by LC-MS/MS

This protocol outlines a targeted method for the sensitive and specific quantification of ethanolamine plasmalogen (PE-P) species using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation and Columns:

-

HPLC system coupled to a triple quadrupole mass spectrometer.

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography), e.g., 100 x 2.1 mm, 1.7 µm particle size.

Reagents and Mobile Phases:

-

Mobile Phase A: Acetonitrile/Water (95:5, v/v) with 10 mM ammonium acetate.

-

Mobile Phase B: Acetonitrile/Water (50:50, v/v) with 10 mM ammonium acetate.

-

Internal Standard (IS): Commercially available deuterated PE-P standard (e.g., PE(P-18:0/18:1-d9)).

Procedure:

-

Sample Preparation : Reconstitute the dried lipid extract (from section 4.1) in a known volume of Mobile Phase A containing the internal standard at a fixed concentration.

-

Chromatography :

-

Injection Volume: 2 µL.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Gradient:

-

0-0.5 min: 0.1% B

-

0.5-5.0 min: Ramp linearly from 0.1% to 30% B.

-

5.0-5.1 min: Ramp linearly from 30% to 90% B.

-

5.1-6.1 min: Hold at 90% B.

-

6.1-6.5 min: Return to 0.1% B.

-

6.5-8.0 min: Re-equilibrate at 0.1% B.

-

-

-

Mass Spectrometry (MS/MS) Detection :

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Selected Reaction Monitoring (SRM).

-

SRM Transitions : For each target plasmalogen species, monitor the transition from the precursor ion [M+H]⁺ to a specific product ion corresponding to the loss of the phosphoethanolamine headgroup and the sn-2 fatty acyl chain, leaving the sn-1 vinyl-ether linked chain. A second transition confirming the sn-2 chain should also be used for confident identification.

-

Example for PE(P-18:0/22:6): Precursor [M+H]⁺ → Product corresponding to the sn-1 chain.

-

-

Optimize collision energies and other source parameters for each transition using authentic standards.

-

-

Quantification : Create a calibration curve using authentic standards of known concentrations. Quantify the endogenous plasmalogen species by calculating the peak area ratio of the analyte to the internal standard and interpolating from the calibration curve.

Protocol: Enzyme Activity Assays

Glyceronephosphate O-acyltransferase (GNPAT) Activity Assay: This assay measures the formation of radiolabeled 1-acyl-DHAP from its substrates.

-

Substrate Preparation : Synthesize [³²P]-DHAP from dihydroxyacetone and [γ-³²P]-ATP using glycerokinase.

-

Reaction Mixture : Prepare a mixture containing Tris-HCl buffer (pH 7.5), MgCl₂, NaF, fatty acid-free BSA, the prepared [³²P]-DHAP, and palmitoyl-CoA.

-

Enzyme Reaction : Initiate the reaction by adding the enzyme source (e.g., peroxisome-enriched cell lysate). Incubate at 37°C.

-

Extraction & Detection : Stop the reaction and extract the lipids using a chloroform/methanol/acid partition. The amount of product, [³²P]-1-acyl-DHAP, in the organic phase is quantified by liquid scintillation counting.

Alkylglycerone Phosphate Synthase (AGPS) Activity Assay: This assay measures the exchange of an acyl chain for a radiolabeled fatty alcohol.[7][15]

-

Substrates : Use palmitoyl-DHAP as the acyl-DHAP substrate and [1-¹⁴C]hexadecanol as the radiolabeled fatty alcohol.

-

Reaction Mixture : Combine buffer, substrates, and the enzyme source (peroxisomal fraction). Recommended concentrations are ~100 µM for each substrate.[7][15]

-

Enzyme Reaction : Incubate the mixture at 37°C for a defined period.

-

Detection : Stop the reaction and separate the lipids using thin-layer chromatography (TLC). The formation of the radiolabeled product, [1-¹⁴C]hexadecyl-DHAP, is quantified by autoradiography or scintillation counting of the scraped TLC spot.

Conclusion

Ether-linked fatty acids are fundamental components of mammalian cells, with indispensable roles in membrane architecture and cellular signaling. Deficiencies and dysregulation of their metabolism are clearly implicated in a range of severe inherited disorders and common complex diseases like Alzheimer's. The methodologies outlined in this guide provide a robust framework for researchers to quantitatively explore the biology of these unique lipids. Significant opportunities for future research remain, particularly in elucidating the precise kinetic regulation of the biosynthetic pathway and fully understanding how alterations in specific ether lipid species contribute to the pathogenesis of disease. Continued investigation in this area holds promise for the development of novel diagnostic biomarkers and therapeutic strategies targeting ether lipid metabolism.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Frontiers | Ether Lipids in Obesity: From Cells to Population Studies [frontiersin.org]

- 3. Ether Lipids in Obesity: From Cells to Population Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alterations in ether lipid metabolism in obesity revealed by systems genomics of multi-omics datasets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AGPS gene: MedlinePlus Genetics [medlineplus.gov]

- 6. medlineplus.gov [medlineplus.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Plasmalogens, platelet-activating factor and beyond – Ether lipids in signaling and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Disturbed choline plasmalogen and phospholipid fatty acid concentrations in Alzheimer disease prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. Regulation of plasmalogen metabolism and traffic in mammals: The fog begins to lift - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Plasmalogens Eliminate Aging-Associated Synaptic Defects and Microglia-Mediated Neuroinflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Roles of endogenous ether lipids and associated PUFAs in the regulation of ion channels and their relevance for disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of Inhibitors for the Ether Lipid-Generating Enzyme AGPS as Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Trypanosome Growth Inhibition Assays using 10-Propoxydecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

African trypanosomiasis, or sleeping sickness, is a devastating disease caused by the protozoan parasite Trypanosoma brucei. A critical aspect of the parasite's survival and pathogenesis is its unique fatty acid synthesis (FAS) pathway, which is essential for the production of myristate. Myristate is a key component of the variant surface glycoproteins (VSGs) that form a dense protective coat on the parasite's surface, allowing it to evade the host's immune system.[1][2] Unlike mammals, trypanosomes utilize a set of microsomal elongase enzymes (TbELO1, TbELO2, and TbELO3) for the de novo synthesis of fatty acids.[3][4] This distinct pathway presents a promising target for the development of novel trypanocidal drugs.

10-Propoxydecanoic acid is a synthetic fatty acid analog. While specific studies on its direct effect on Trypanosoma brucei are not extensively documented, its structural similarity to fatty acid intermediates suggests a potential role as an inhibitor of the parasite's unique FAS pathway. These application notes provide detailed protocols for conducting in vitro growth inhibition assays to evaluate the efficacy of this compound against bloodstream forms of Trypanosoma brucei.

Putative Mechanism of Action of this compound in Trypanosoma brucei

It is hypothesized that this compound may act as a competitive inhibitor of one or more of the fatty acid elongases (TbELO1, TbELO2, TbELO3) in Trypanosoma brucei. By interfering with the elongation of fatty acid chains, the compound could disrupt the synthesis of myristate (C14), a critical component for the synthesis of glycosylphosphatidylinositol (GPI) anchors of the VSG coat.[1][5] Disruption of the VSG coat would compromise the parasite's primary defense mechanism, leading to its clearance by the host immune system.

Caption: Hypothetical signaling pathway of this compound in Trypanosoma brucei.

Experimental Protocols

Materials and Reagents

-

Trypanosoma brucei brucei (e.g., Lister 427 strain)

-

HMI-9 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Resazurin sodium salt solution (e.g., 0.125 mg/mL in PBS)

-

Pentamidine (positive control)

-

Sterile, 96-well flat-bottom microplates

-

Humidified incubator (37°C, 5% CO₂)

-

Fluorescence plate reader (Excitation: 530-560 nm, Emission: 590 nm)

-

Hemocytometer or automated cell counter

Protocol 1: In Vitro Growth Inhibition Assay

This protocol is designed to determine the 50% inhibitory concentration (IC₅₀) of this compound against bloodstream forms of T. brucei.

1. Preparation of Compound Stock and Dilutions: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in HMI-9 medium to achieve a range of desired concentrations for the assay. The final DMSO concentration in all wells should be kept below 0.5% to avoid solvent toxicity.

2. Parasite Culture and Seeding: a. Culture T. brucei in HMI-9 medium at 37°C with 5% CO₂.[6] b. On the day of the assay, determine the parasite density using a hemocytometer. c. Dilute the parasite culture with fresh medium to a final concentration of 2 x 10⁴ cells/mL. d. Add 100 µL of the parasite suspension to each well of a 96-well plate.

3. Compound Addition and Incubation: a. Add 100 µL of the diluted this compound solutions to the corresponding wells. b. Include wells with parasites and medium only (negative control) and parasites with a known trypanocidal drug like pentamidine (positive control). c. Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

4. Viability Assessment with Resazurin: a. After 48 hours, add 20 µL of resazurin solution to each well. b. Incubate the plate for an additional 4-6 hours. c. Measure the fluorescence using a plate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[7]

5. Data Analysis: a. The fluorescence intensity is proportional to the number of viable parasites. b. Calculate the percentage of growth inhibition for each concentration of this compound relative to the negative control. c. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Caption: Experimental workflow for the in vitro trypanosome growth inhibition assay.

Data Presentation

The quantitative data from the growth inhibition assays should be summarized in a clear and structured table for easy comparison.

| Compound | IC₅₀ (µM) [Mean ± SD] | Selectivity Index (SI) |

| This compound | Experimental Value | Calculated Value |

| Pentamidine (Control) | Reference Value | Reference Value |

Note: The Selectivity Index (SI) is calculated as the ratio of the cytotoxic concentration against a mammalian cell line (e.g., L6 or HEK293) to the IC₅₀ against T. brucei. A higher SI value indicates greater selectivity for the parasite.

Troubleshooting and Considerations

-

Solubility of this compound: Ensure complete dissolution of the compound in DMSO before preparing dilutions in the culture medium. Precipitation of the compound will lead to inaccurate results.

-

DMSO Concentration: The final concentration of DMSO in the assay wells should not exceed 0.5% to avoid solvent-induced toxicity to the parasites.

-

Parasite Viability: Use parasites in the logarithmic growth phase for all experiments to ensure consistent results.

-

Cytostatic vs. Cytocidal Effects: The described assay measures growth inhibition. To distinguish between cytostatic (inhibiting growth) and cytocidal (killing) effects, a modified assay with a higher initial parasite density can be employed.[6]

-

Mechanism of Action Studies: Further experiments, such as fatty acid analysis by mass spectrometry or enzymatic assays with recombinant TbELOs, would be required to confirm the specific molecular target of this compound.

References

- 1. Lipid and fatty acid metabolism in trypanosomatids [microbialcell.com]

- 2. Avant Garde Fatty Acid Synthesis by Trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipid and fatty acid metabolism in trypanosomatids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A fatty-acid synthesis mechanism specialized for parasitism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. "The Role of Fatty Acid Metabolism in the Pathogenesis of Trypanosoma b" by Nava Poudyal [open.clemson.edu]

- 6. A Static-Cidal Assay for Trypanosoma brucei to Aid Hit Prioritisation for Progression into Drug Discovery Programmes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro and In Vivo Investigation of the Inhibition of Trypanosoma brucei Cell Growth by Lipophilic Bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

Inhibition of N-myristoyltransferase by Fatty Acid Analogs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-myristoylation is a critical lipid modification of proteins, catalyzed by the enzyme N-myristoyltransferase (NMT). This process involves the covalent attachment of a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine residue of a wide range of cellular and viral proteins.[1] This modification is essential for the proper localization and function of these proteins, many of which are key components in cellular signaling pathways.[2] NMT substrates are involved in processes such as signal transduction, oncogenesis, and infectious disease progression, making NMT a compelling therapeutic target.[2][3] Inhibition of NMT by fatty acid analogs and other small molecules can disrupt these pathways, leading to outcomes such as cell cycle arrest, apoptosis, and the suppression of viral replication.[4] These application notes provide an overview of the inhibitory effects of fatty acid analogs on NMT, detailed experimental protocols for assessing NMT inhibition, and a summary of the downstream cellular consequences.

Data Presentation: Inhibitory Activity of Fatty Acid Analogs and Other Small Molecules against N-myristoyltransferase

The following tables summarize the in vitro inhibitory activity of various compounds against N-myristoyltransferase (NMT). This data is crucial for comparing the potency of different inhibitors and for selecting appropriate compounds for further investigation.

Table 1: IC50 Values of Myristic Acid Analogs and Derivatives against NMT

| Compound | NMT Source | IC50 (µM) | Reference(s) |

| Myristic Acid | Human | 4.213 | [5] |

| Lauric Acid (12-carbon) | Human | 0.52 ± 0.06 | [6] |

| Palmitic Acid (16-carbon) | Human | >100 | [6] |

| (+/-)-2-Bromotetradecanoic acid | Candida albicans | 39 | [7] |

| (+/-)-2-Bromotetradecanoic acid | Cryptococcus neoformans | 20 | [7] |

| (+/-)-2-Bromotetradecanoic acid | Saccharomyces cerevisiae | 10 | [7] |

| Myristic Acid Derivative 3u | Fungal | 0.835 | [5] |

| Myristic Acid Derivative 3m | Fungal | 0.863 | [5] |

| Myristic Acid Derivative 3t | Fungal | 1.003 | [5] |

| Myristic Acid Derivative 3k | Fungal | 1.293 | [5] |

| Myristic Acid Derivative 3r | Fungal | 1.464 | [5] |

Table 2: IC50 and Ki Values of Potent NMT Inhibitors

| Compound | NMT Source | IC50 | Ki | Reference(s) |

| IMP-366 (DDD85646) | Trypanosoma brucei | 2 nM | - | [8] |

| IMP-366 (DDD85646) | Human | 4 nM | - | [8] |

| IMP-1088 | Human (NMT1 & NMT2) | <1 nM | <210 pM (Kd) | [9] |

| S-(2-ketopentadecyl)-CoA | Bovine Brain | - | 0.11 µM | [4] |

| S-(2-bromo-tetradecanoyl)-CoA | Bovine Brain | - | - | [4] |

| N-(2-S-CoA-tetradecanoyl)glycinamide | Bovine Brain | - | - | [4] |

| 1-bromo-2-pentadecanone | Bovine Brain | - | 24 µM | [4] |

Experimental Protocols

Protocol 1: Fluorescence-Based N-myristoyltransferase Inhibition Assay

This protocol describes a continuous, fluorescence-based assay to measure NMT activity and its inhibition by detecting the release of Coenzyme A (CoA) using a thiol-reactive fluorescent probe.[5]

Materials:

-

Recombinant human NMT1 or NMT2

-

Myristoyl-CoA

-

Peptide substrate (e.g., a peptide derived from a known NMT substrate like c-Src)

-

7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) fluorescent probe

-

Assay Buffer: 50 mM Tris-HCl pH 7.4, 1 mM EGTA, 1 mM DTT

-

Test compounds (fatty acid analogs or other inhibitors) dissolved in DMSO

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of the peptide substrate in assay buffer.

-

Prepare a stock solution of myristoyl-CoA in assay buffer.

-

Prepare a stock solution of CPM in DMSO.

-

Prepare serial dilutions of the test compounds in DMSO.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

50 µL of assay buffer

-

1 µL of test compound solution in DMSO (or DMSO alone for control wells)

-

10 µL of recombinant NMT enzyme solution (final concentration will depend on enzyme activity, typically in the nM range)

-

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

-

Initiate the Reaction:

-

Prepare a reaction mix containing the peptide substrate and myristoyl-CoA in assay buffer.

-

Add 40 µL of the reaction mix to each well to initiate the enzymatic reaction.

-

Immediately add 1 µL of CPM solution to each well.

-

-

Measurement:

-

Place the microplate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 470 nm.

-

Take readings every 1-2 minutes for a total of 30-60 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

-

Plot the reaction velocity against the concentration of the test compound.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Protocol 2: Radioactive N-myristoyltransferase Inhibition Assay

This protocol outlines a classic and highly sensitive method for measuring NMT activity and inhibition using a radiolabeled myristoyl donor and a phosphocellulose paper binding method to separate the radiolabeled peptide product from the unreacted donor.[9]

Materials:

-

Recombinant human NMT1 or NMT2

-

[³H]myristoyl-CoA

-

Peptide substrate (e.g., a peptide derived from the N-terminus of the catalytic subunit of cAMP-dependent protein kinase or pp60src)

-

Assay Buffer: 50 mM Tris-HCl pH 7.4, 1 mM EGTA, 1 mM DTT

-

Test compounds (fatty acid analogs or other inhibitors) dissolved in DMSO

-

P81 phosphocellulose paper

-

Wash Buffer: 10 mM phosphoric acid

-

Scintillation fluid

-

Scintillation counter

-

Microcentrifuge tubes

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of the peptide substrate in assay buffer.

-

Prepare a stock solution of [³H]myristoyl-CoA (specific activity should be known).

-

Prepare serial dilutions of the test compounds in DMSO.

-

-

Assay Setup:

-

In microcentrifuge tubes, prepare the reaction mixture (total volume of 50 µL):

-

Assay Buffer

-

1 µL of test compound solution in DMSO (or DMSO alone for control wells)

-

Recombinant NMT enzyme

-

Peptide substrate

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

-

Initiate the Reaction:

-

Add [³H]myristoyl-CoA to each tube to start the reaction.

-

Incubate the reaction at 30°C for 10-30 minutes. The reaction time should be within the linear range of the assay.

-

-

Stop the Reaction and Separate Products:

-

Spot a 40 µL aliquot of each reaction mixture onto a labeled 2 cm x 2 cm square of P81 phosphocellulose paper.

-

Immediately immerse the papers in a beaker containing cold wash buffer (10 mM phosphoric acid).

-

Wash the papers three times with gentle stirring for 5 minutes each in fresh, cold wash buffer to remove unreacted [³H]myristoyl-CoA.

-

Perform a final wash with acetone to air-dry the papers.

-

-

Measurement:

-

Place the dried P81 papers into scintillation vials.

-

Add 5 mL of scintillation fluid to each vial.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Subtract the background CPM (from a reaction without enzyme) from all other readings.

-

Plot the CPM values against the concentration of the test compound.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Visualizations

NMT Catalytic Cycle and Inhibition

Caption: NMT catalytic cycle and points of inhibition by fatty acid analogs.

Experimental Workflow for Screening NMT Inhibitors

Caption: A general workflow for the screening and validation of NMT inhibitors.

Downstream Signaling Pathways Affected by NMT Inhibition

Caption: Key signaling pathways impacted by the inhibition of N-myristoyltransferase.

References

- 1. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-myristoyl transferase assay using phosphocellulose paper binding [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lirias.kuleuven.be [lirias.kuleuven.be]

- 6. A fluorescence-based assay for N-myristoyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An assay for myristoyl-CoA: protein N-myristoyltransferase activity based on ion-exchange exclusion of [3H]myristoyl peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-myristoyl transferase assay using phosphocellulose paper binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preparation and Assay of Myristoyl-CoA:Protein N-Myristoyltransferase | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols: Methodology for Assessing Trypanocidal Activity of Novel Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction: The search for novel trypanocidal agents is a global health priority due to the significant burden of diseases like Human African Trypanosomiasis (HAT or sleeping sickness) and Chagas disease, caused by Trypanosoma brucei and Trypanosoma cruzi, respectively.[1] Current treatments are limited by issues such as severe toxicity, difficult administration routes, and increasing parasite resistance.[2][3][4][5] Therefore, robust and standardized methodologies are essential for the efficient screening and development of new, safer, and more effective drugs.

This document provides a detailed overview of the standard experimental workflow, from initial in vitro screening to in vivo efficacy studies, for evaluating the trypanocidal potential of novel compounds.

Primary Screening: In Vitro Anti-proliferative Assays

The initial step involves screening compounds for their ability to inhibit the growth of the parasite in vitro. A common and high-throughput compatible method is the Resazurin-based Alamar Blue assay, which measures metabolic activity as an indicator of cell viability.[6][7][8][9]

Experimental Protocol 1: Alamar Blue Viability Assay for Trypanosoma spp.

Objective: To determine the 50% inhibitory concentration (IC50) of a compound against the proliferative forms of the parasite (T. brucei bloodstream forms or T. cruzi epimastigotes).

Materials:

-

Trypanosoma culture (e.g., T. b. brucei strain 427, T. cruzi epimastigotes)

-

Appropriate culture medium (e.g., HMI-9 for T. b. brucei, IMDM for T. cruzi)

-

Fetal Bovine Serum (FBS)

-

Test compounds and reference drug (e.g., Pentamidine, Benznidazole)

-

Alamar Blue (Resazurin) solution

-

96- or 384-well clear bottom microplates

-

Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

-

Parasite Culture: Maintain parasites in their respective culture medium at the optimal temperature (37°C for T. b. brucei, 28°C for T. cruzi epimastigotes) to ensure they are in the logarithmic growth phase.

-

Compound Preparation: Dissolve test compounds in DMSO to create high-concentration stock solutions. Prepare serial dilutions in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 0.5% to avoid solvent toxicity.[8][10]

-

Assay Setup:

-

Adjust the parasite culture density. For a 96-well plate, a typical starting concentration is 2 x 10³ cells/well for T. b. brucei or 5 x 10⁵ parasites/mL for T. cruzi epimastigotes.[11][12]

-

Dispense the parasite suspension into the wells of the microplate.

-

Add the diluted compounds to the wells. Include wells for a reference drug, a negative control (parasites with medium and DMSO), and a positive control (no parasites, medium only).

-

-

Incubation: Incubate the plates for 48 to 72 hours under appropriate conditions (e.g., 37°C, 5% CO₂ for T. b. brucei).[10][13]

-

Viability Assessment:

-

Data Acquisition: Measure the fluorescence (Excitation: 530-560 nm, Emission: 590 nm) or absorbance using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration relative to the negative control. Determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: In Vitro Trypanocidal Activity

Quantitative results should be summarized to compare the potency of novel compounds against a known standard.

| Compound ID | Target Species | IC50 (µM) ± SD |

| Novel Cmpd 1 | T. b. brucei | 2.5 ± 0.3 |

| Novel Cmpd 2 | T. b. brucei | 15.8 ± 1.9 |

| Pentamidine (Ref) | T. b. brucei | 0.005 ± 0.001 |

| Novel Cmpd 3 | T. cruzi | 6.1 ± 0.7[11] |

| Benznidazole (Ref) | T. cruzi | 15.9 ± 2.1[11] |

Selectivity Assessment: Cytotoxicity Against Mammalian Cells

A critical step is to ensure that the compound's activity is specific to the parasite and not due to general cytotoxicity. This is achieved by testing the compounds against a mammalian cell line in parallel.

Experimental Protocol 2: Mammalian Cell Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of a compound against a mammalian cell line and calculate the Selectivity Index (SI).

Materials:

-

Mammalian cell line (e.g., HEK293, L6, THP-1, MDBK)[9][10][15]

-

Appropriate mammalian cell culture medium (e.g., DMEM, RPMI-1640)

-

Test compounds and a cytotoxic reference drug (e.g., Puromycin, Podophyllotoxin)

-

Alamar Blue or MTT reagent

-

96-well microplates

Procedure:

-

Cell Culture: Culture mammalian cells in a 96-well plate until they form a semi-confluent monolayer.

-

Compound Addition: Remove the old medium and add fresh medium containing the serially diluted test compounds.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.

-

Viability Assessment: Perform a viability assay (e.g., Alamar Blue or MTT) as described in Protocol 1.

-

Data Analysis: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%. The Selectivity Index (SI) is then calculated as: SI = CC50 (mammalian cells) / IC50 (parasite) . A higher SI value (typically >10) is desirable, indicating parasite-specific toxicity.[16]

Data Presentation: Cytotoxicity and Selectivity Index

| Compound ID | CC50 (HEK293, µM) ± SD | IC50 (T.b. brucei, µM) | Selectivity Index (SI) |

| Novel Cmpd 1 | 50.5 ± 4.1 | 2.5 | 20.2 |

| Novel Cmpd 2 | 20.1 ± 2.5 | 15.8 | 1.3 |

| Pentamidine (Ref) | >100 | 0.005 | >20,000 |

Caption: General workflow for in vivo efficacy testing.

Elucidating the Mechanism of Action (MoA)

Understanding how a compound kills the parasite is valuable for lead optimization. MoA studies can reveal specific cellular targets or pathways affected by the drug.

Key areas of investigation include:

-

Cell Death Pathway: Using flow cytometry to determine if the compound induces apoptosis or necrosis. [17]* Mitochondrial Function: Assessing the mitochondrial membrane potential, as the mitochondrion is a key drug target in trypanosomes. [4][17]* Oxidative Stress: Measuring the production of reactive oxygen species (ROS), as many trypanocidal drugs disrupt the parasite's redox balance. [17]* Target Identification: Employing techniques like thermal proteome profiling or chemical proteomics to identify the specific protein(s) the compound binds to. Potential targets include crucial enzymes like cruzain or trypanothione reductase. [17]

Caption: Potential mechanisms of action for a trypanocidal compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Drug cytotoxicity assay for African trypanosomes and Leishmania species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Molecular mechanisms of action of trypanocidal and leishmanicidal drugs with focus on novel chemotherapeutic strategies: creation of a Brazilian multicentre working group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trypanocidal drugs: mechanisms, resistance and new targets | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 6. The Alamar Blue assay to determine drug sensitivity of African trypanosomes (T.b. rhodesiense and T.b. gambiense) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 8. Development of an Alamar Blue viability assay in 384-well format for high throughput whole cell screening of Trypanosoma brucei brucei bloodstream form strain 427 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of Compounds with Anti-Proliferative Activity against Trypanosoma brucei brucei Strain 427 by a Whole Cell Viability Based HTS Campaign | PLOS Neglected Tropical Diseases [journals.plos.org]

- 10. Screening North American plant extracts in vitro against Trypanosoma brucei for discovery of new antitrypanosomal drug leads - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro and In Vivo Studies of the Trypanocidal Activity of Four Terpenoid Derivatives against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. d-nb.info [d-nb.info]

- 14. Identification of Compounds with Anti-Proliferative Activity against Trypanosoma brucei brucei Strain 427 by a Whole Cell Viability Based HTS Campaign - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Trypanocidal Mechanism of Action and in silico Studies of p-Coumaric Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Experimental Design for Studying Fatty Acid Metabolism in Protozoa: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental design of studies focused on fatty acid metabolism in protozoa. The methodologies outlined are essential for researchers investigating the unique lipid metabolic pathways of these organisms, aiming to identify novel drug targets and develop new therapeutic strategies against protozoan-caused diseases.

Introduction

Protozoan parasites exhibit diverse and often unique mechanisms for the acquisition, synthesis, and modification of fatty acids, which are crucial for their survival, growth, and pathogenesis.[1] Unlike their mammalian hosts, many protozoa possess distinct fatty acid synthesis (FAS) pathways, such as the type II FAS (FAS-II) system, presenting attractive targets for selective drug development.[1] Understanding the intricacies of these metabolic pathways is paramount for identifying vulnerabilities that can be exploited for therapeutic intervention. This guide offers a comprehensive overview of experimental designs, from metabolic labeling and lipid analysis to genetic manipulation, to thoroughly investigate fatty acid metabolism in protozoa.

Key Metabolic Pathways in Protozoan Fatty Acid Metabolism

Protozoa utilize a combination of de novo synthesis, elongation, and scavenging from the host to meet their fatty acid requirements. The primary pathways include:

-

Type I Fatty Acid Synthesis (FAS-I): A single multifunctional enzyme complex found in some protozoa.

-

Type II Fatty Acid Synthesis (FAS-II): A series of discrete, monofunctional enzymes, typically located in the apicoplast of apicomplexan parasites like Plasmodium falciparum.[2] This pathway is a key drug target due to its absence in mammals.

-

Fatty Acid Elongation: Chain-lengthening of existing fatty acids.

-

Fatty Acid Scavenging and Remodeling: Uptake of fatty acids from the host environment and their subsequent modification.

Below is a generalized representation of these interconnected pathways.

Data Presentation: Quantitative Fatty Acid Composition

The relative abundance of different fatty acids can vary significantly between protozoan species, developmental stages, and in response to drug treatment. Understanding these differences is crucial for identifying metabolic shifts and potential biomarkers.

Table 1: Fatty Acid Composition of Trypanosoma cruzi Developmental Stages

| Fatty Acid | Epimastigotes (%) | Metacyclic Trypomastigotes (%) | Amastigotes (%) |

| Lauric Acid (12:0) | Present | Present | Absent |

| Palmitic Acid (16:0) | 6.3 | - | Major |

| Palmitoleic Acid (16:1) | - | - | Lower |

| Stearic Acid (18:0) | 10.1 | - | Higher |

| Oleic Acid (18:1) | 25.6 | Prominent | - |

| Linoleic Acid (18:2) | 50.4 | Prominent | - |

| Linolenic Acid (18:3) | - | - | Lower |

Data compiled from multiple sources.[3][4][5]

Table 2: Differential Lipid Abundance in Plasmodium falciparum Trophozoites vs. Gametocytes

| Lipid Class | Change in Gametocytes (Early & Late Stages) |

| Phospholipids | Generally Decreased (67% of measured species) |

| Sphingolipids (Ceramide Metabolism) | Enriched |

| Glycerolipids | Decreased |

| Neutral Lipids (e.g., Triacylglycerols) | Increased accumulation in gametocytes |

Data from Gulati et al. (2015) and Tran et al. (2016).[3][4]

Table 3: Lipidomic Changes in Drug-Resistant Leishmania

| Condition | Key Lipidomic Alterations |

| Antimony-Resistant Leishmania | Significant remodeling of the lipidome, particularly in phosphatidylcholines and triglycerides. A general trend towards downregulation of phosphatidylcholine is associated with resistance. |

| Amphotericin B-Resistant Leishmania infantum | Alterations in the lipid composition of the plasma membrane. |

| Miltefosine-Resistant Leishmania infantum | Alterations in the lipid composition of the plasma membrane. |

Data from multiple studies on drug resistance in Leishmania.[5][6][7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Metabolic Labeling of Fatty Acids with Radiolabeled Precursors

This protocol describes a classic method for tracing the uptake and incorporation of fatty acids into cellular lipids using a radiolabeled precursor.

Objective: To quantify the rate of fatty acid uptake and incorporation into different lipid classes.

Materials:

-

Protozoan culture in the appropriate growth medium.

-

[1-¹⁴C]Oleic acid or [9,10-³H]palmitic acid.

-

Phosphate-buffered saline (PBS).

-

Lipid extraction solvents: Chloroform, Methanol.

-

Thin-layer chromatography (TLC) plates and developing solvents.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Cell Culture: Grow protozoa to the mid-log phase of growth.

-

Harvesting and Washing: Harvest the cells by centrifugation and wash twice with PBS to remove residual medium.

-

Resuspension: Resuspend the cell pellet in a defined medium or buffer suitable for the uptake assay.

-

Labeling: Add the radiolabeled fatty acid (e.g., [1-¹⁴C]oleic acid) to the cell suspension to a final concentration of 1-5 µM.

-

Incubation: Incubate the cells at their optimal growth temperature for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Stopping the Reaction: Terminate the uptake by adding ice-cold PBS and immediately centrifuging the cells at 4°C.

-

Washing: Wash the cell pellet three times with ice-cold PBS to remove unincorporated radiolabel.

-

Lipid Extraction: Extract total lipids from the cell pellet using the Bligh and Dyer method (Chloroform:Methanol:Water).

-

Lipid Separation: Separate the different lipid classes (e.g., phospholipids, triacylglycerols, free fatty acids) from the total lipid extract using thin-layer chromatography (TLC).

-

Quantification: Scrape the corresponding spots from the TLC plate into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Workflow Diagram:

Protocol 2: Lipidomics Analysis by Mass Spectrometry

This protocol provides a general framework for the comprehensive analysis of the lipid profile of protozoa using liquid chromatography-mass spectrometry (LC-MS).

Objective: To identify and quantify the abundance of different lipid species within the protozoan cell.

Materials:

-

Protozoan cell pellet.

-

Internal standards for different lipid classes.

-

Lipid extraction solvents: Methanol, Chloroform, Methyl-tert-butyl ether (MTBE).

-

LC-MS system (e.g., Q-TOF or Orbitrap).

Procedure:

-

Sample Preparation: Start with a known number of protozoan cells.

-

Internal Standard Spiking: Add a cocktail of internal standards for various lipid classes to the cell pellet to allow for absolute quantification.

-

Lipid Extraction:

-

Add cold methanol and MTBE to the sample.

-

Vortex thoroughly.

-

Add water to induce phase separation.

-

Centrifuge to separate the aqueous and organic phases.

-

Collect the upper organic phase containing the lipids.

-

-

Drying and Reconstitution: Dry the lipid extract under a stream of nitrogen or in a SpeedVac. Reconstitute the dried lipids in a solvent compatible with the LC-MS analysis (e.g., acetonitrile/isopropanol/water).

-

LC-MS Analysis: Inject the reconstituted lipid extract into the LC-MS system. Use a suitable chromatography column (e.g., C8 or C18) to separate the lipids based on their polarity. The mass spectrometer will then ionize and detect the lipids, providing information on their mass-to-charge ratio.

-

Data Analysis: Use specialized software to identify the lipid species based on their accurate mass and fragmentation patterns. Quantify the abundance of each lipid species relative to the internal standards.

Workflow Diagram:

References

- 1. journals.asm.org [journals.asm.org]

- 2. Profiling the Essential Nature of Lipid Metabolism in Asexual Blood and Gametocyte Stages of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polyunsaturated fatty acids promote Plasmodium falciparum gametocytogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Drug-Induced Lipid Remodeling in Leishmania Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Mechanisms of Drug Resistance in Leishmania spp - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Exploring direct and indirect targets of current antileishmanial drugs using a novel thermal proteomics profiling approach [frontiersin.org]

Application Notes and Protocols for Delivering Hydrophobic Compounds to Parasitic Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of hydrophobic compounds to in vitro parasitic cultures presents a significant challenge in drug discovery and development for parasitic diseases. The poor aqueous solubility of many potent anti-parasitic agents hinders their effective concentration in culture media, leading to inaccurate assessment of their efficacy. This document provides detailed application notes and protocols for various techniques to overcome this challenge, focusing on nanoparticle-based delivery systems, cyclodextrin complexation, and the appropriate use of co-solvents. These methods aim to enhance the solubility, stability, and bioavailability of hydrophobic compounds in experimental settings, thereby enabling more reliable determination of their anti-parasitic activity against pathogens such as Plasmodium, Leishmania, and Trypanosoma.

Section 1: Nanoparticle-Based Delivery Systems

Nanoparticles offer a versatile platform for encapsulating and delivering hydrophobic drugs to parasitic cultures.[1][2] They can improve drug solubility, protect the compound from degradation, and facilitate its uptake by parasites or infected host cells.[1][2]

Liposomes

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For hydrophobic drugs, the molecules are typically entrapped within the lipid bilayer itself.

Application Note: Liposomal formulations of hydrophobic anti-parasitic drugs can significantly enhance their efficacy. For instance, curcumin-loaded nanoliposomes have demonstrated increased leishmanicidal activity compared to the free drug.[3][4] The thin-film hydration method is a common and reproducible technique for preparing drug-loaded liposomes.[4][5]

Experimental Protocol: Preparation of Curcumin-Loaded Liposomes

This protocol is adapted from a study by Bafghi et al. (2021).[4]

Materials:

-

Curcumin

-

Soy phosphatidylcholine

-

Cholesterol

-

Chloroform

-

Sterile distilled water

-

Probe sonicator

-

Bath sonicator

-

Rotary evaporator

-

0.22 µm syringe filter

Procedure:

-

Dissolve 93.4 mg of soy phosphatidylcholine, 19.6 mg of cholesterol, and 3 mg of curcumin in 3-4 mL of chloroform in a round-bottom flask.

-

Create a thin lipid film by evaporating the chloroform under vacuum at 45°C using a rotary evaporator.

-

Hydrate the lipid film by adding 10 mL of sterile distilled water and rotating the flask for 30 minutes at 55°C.

-

To reduce the size of the liposomes, sonicate the suspension using a microtip probe sonicator for 10 minutes, followed by a bath sonicator for 1 hour at 45°C.

-

Sterilize the final liposome suspension by passing it through a 0.22 µm syringe filter.

Workflow for Liposome Preparation and Characterization

Caption: Workflow for preparing and characterizing drug-loaded liposomes.

Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from solid lipids, which are solid at room and body temperature. They are particularly suitable for encapsulating lipophilic drugs.

Application Note: SLNs have been successfully used to deliver anti-malarial drugs like artemether and lumefantrine.[6] The hot homogenization technique is a widely used method for preparing SLNs.[1][7] These formulations can exhibit sustained release profiles and improve drug stability.[6]

Experimental Protocol: Preparation of Artemether-Loaded SLNs

This protocol is based on the study by Vandana Chaudhary et al. (2017) and others.[7]

Materials:

-

Artemether

-

Glyceryl monostearate (GMS) or a similar solid lipid

-

Poloxamer 407 or another suitable surfactant

-

Ethanol

-

Distilled water

-

High-speed homogenizer

-

Vortex mixer

Procedure:

-

Prepare the lipid phase by melting the solid lipid (e.g., GMS) at a temperature above its melting point (e.g., 85°C). Dissolve the artemether in the molten lipid.

-

Prepare the aqueous phase by dissolving the surfactant (e.g., Poloxamer 407) in distilled water and heat it to the same temperature as the lipid phase.

-

Add the hot aqueous phase dropwise to the molten lipid phase with continuous stirring for 30 minutes to form a primary emulsion.

-

Homogenize the primary emulsion using a high-speed homogenizer at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 15 minutes).

-

Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

Nanoemulsions

Nanoemulsions are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. They are effective at solubilizing hydrophobic compounds in the oil phase.

Application Note: Nanoemulsions can significantly enhance the aqueous solubility of poorly soluble drugs. For instance, a nanoemulsion formulation of buparvaquone, a drug used to treat theileriosis, has been developed for targeted delivery.[8] The low-energy nanoprecipitation method is a simple and effective way to prepare drug-loaded nanoemulsions.

Experimental Protocol: Preparation of a Hydrophobic Drug-Loaded Nanoemulsion

This protocol is adapted from a general method for preparing nanoemulsions of poorly soluble drugs.

Materials:

-

Hydrophobic drug

-

Oil (e.g., isopropyl myristate)

-

Surfactant (e.g., Tween 80)

-

Co-surfactant (e.g., ethanol)

-

Distilled water

-

Magnetic stirrer

Procedure:

-

Prepare the oil phase by dissolving the hydrophobic drug in the oil.

-

Prepare the aqueous phase, which consists of distilled water.

-

Mix the surfactant and co-surfactant with the oil phase.

-